3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide
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Overview
Description
The compound is a benzamide derivative with a pyrazole ring and a cyclopentane ring attached to the nitrogen of the amide group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications in chemistry. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and cyclopentane rings, and the attachment of these rings to the benzamide core. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide core, with the pyrazole and cyclopentane rings attached to the nitrogen of the amide group. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, pyrazole, and cyclopentane groups. The amide group might undergo reactions such as hydrolysis or reduction, while the pyrazole and cyclopentane rings might participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and arrangement of its functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- Imidazole derivatives have been investigated for their antibacterial potential. In particular, compounds containing the 1,3-diazole ring, like our target compound, have shown promising activity against bacterial strains . Researchers have synthesized related imidazole derivatives and evaluated their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Some of these derivatives demonstrated potent anti-tubercular activity .
- Imidazole derivatives can mimic plant hormones. For instance, indole-3-acetic acid (IAA), a natural plant hormone, is structurally related to imidazole. IAA regulates plant growth and development. While our compound is not IAA, its structural similarity suggests potential applications in plant biology .
Antibacterial and Antimycobacterial Activity
Plant Hormone Analogues
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Biochemical Pathways
Similar compounds have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways, leading to diverse downstream effects.
Safety and Hazards
Future Directions
The future research directions for this compound could include further exploration of its synthesis, reactivity, and potential applications. This could involve studies to optimize its synthesis, investigations of its reactivity under various conditions, and evaluations of its potential uses in areas such as medicinal chemistry or materials science .
properties
IUPAC Name |
3,5-dimethyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-11-7-12(2)9-13(8-11)17(21)18-10-16-14-5-4-6-15(14)19-20(16)3/h7-9H,4-6,10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZNAARSDUZISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=C3CCCC3=NN2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide |
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